molecular formula C22H24N2O2 B11343004 2-(4-tert-butylphenoxy)-N-(quinolin-8-yl)propanamide

2-(4-tert-butylphenoxy)-N-(quinolin-8-yl)propanamide

Cat. No.: B11343004
M. Wt: 348.4 g/mol
InChI Key: JMKTVRFICOBNBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-tert-butylphenoxy)-N-(quinolin-8-yl)propanamide is an organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butylphenoxy group and a quinolinyl group attached to a propanamide backbone. Its distinct chemical properties make it a subject of interest in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenoxy)-N-(quinolin-8-yl)propanamide typically involves a multi-step process. One common synthetic route starts with the preparation of 4-tert-butylphenol, which is then reacted with 8-aminoquinoline to form the intermediate compound. This intermediate is subsequently reacted with propanoyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylphenoxy)-N-(quinolin-8-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butylphenoxy or quinolinyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinyl ketones, while reduction may produce quinolinyl alcohols.

Scientific Research Applications

2-(4-tert-butylphenoxy)-N-(quinolin-8-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-N-(quinolin-8-yl)propanamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-tert-butylphenoxy)-N-(quinolin-8-yl)acetamide
  • 2-(4-tert-butylphenoxy)-N-(quinolin-8-yl)butanamide
  • 2-(4-tert-butylphenoxy)-N-(quinolin-8-yl)pentanamide

Uniqueness

Compared to similar compounds, 2-(4-tert-butylphenoxy)-N-(quinolin-8-yl)propanamide stands out due to its specific structural features, which confer unique chemical and biological properties. Its tert-butylphenoxy and quinolinyl groups contribute to its stability and reactivity, making it a valuable compound for various research applications.

This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H24N2O2

Molecular Weight

348.4 g/mol

IUPAC Name

2-(4-tert-butylphenoxy)-N-quinolin-8-ylpropanamide

InChI

InChI=1S/C22H24N2O2/c1-15(26-18-12-10-17(11-13-18)22(2,3)4)21(25)24-19-9-5-7-16-8-6-14-23-20(16)19/h5-15H,1-4H3,(H,24,25)

InChI Key

JMKTVRFICOBNBU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=CC2=C1N=CC=C2)OC3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.